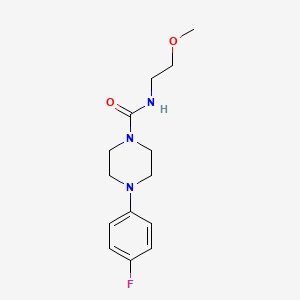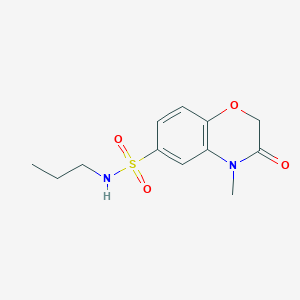![molecular formula C17H24N2O3 B4441800 ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate, also known as MEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEP belongs to the class of piperazine-containing compounds and is known to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, results in a decrease in neuronal excitability and a reduction in anxiety, depression, and pain.
Biochemical and Physiological Effects
ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is associated with anxiolytic and anticonvulsant effects. ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Additionally, ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various analytical techniques. Additionally, ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has a low toxicity profile, which makes it safe for use in animal studies. However, there are some limitations to the use of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate in lab experiments. The compound has limited solubility in water, which may affect its bioavailability in vivo. Additionally, the exact mechanism of action of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate. One potential direction is the development of novel ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate analogs with improved efficacy and safety profiles. Additionally, further research is needed to determine the exact mechanism of action of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate and its potential therapeutic applications in humans. The use of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate in combination with other drugs may also be explored to enhance its therapeutic effects. Finally, the development of new analytical techniques for the detection and quantification of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion
ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate involves the reaction of 4-methylacetophenone with piperazine in the presence of ethyl chloroformate. ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has been extensively studied for its potential use in the treatment of anxiety, depression, and pain. The exact mechanism of action of ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act on the GABAergic system. ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects, and further research is needed to determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
ethyl 4-[3-(4-methylphenyl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)19-12-10-18(11-13-19)16(20)9-8-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKPMXBOVXISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3-methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441730.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4441738.png)

![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)

![3-amino-N-mesitylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441773.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)
![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)
